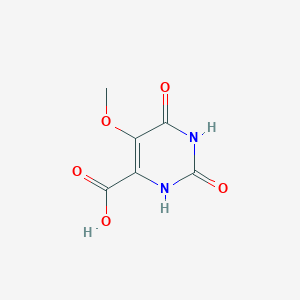

2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid

描述

Molecular Architecture and Functional Group Analysis

2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid (C₆H₆N₂O₅, molecular weight: 186.12 g/mol) features a pyrimidine ring substituted with hydroxyl groups at positions 2 and 6, a methoxy group at position 5, and a carboxylic acid moiety at position 4. The planar pyrimidine core enables conjugation, while the substituents introduce distinct electronic and steric effects. The carboxylic acid group contributes to polarity and hydrogen-bonding potential, whereas the methoxy group enhances electron-donating properties (Figure 1).

Table 1: Key structural features

| Feature | Position | Role in Reactivity |

|---|---|---|

| Hydroxyl groups | 2, 6 | Hydrogen bonding, tautomerism |

| Methoxy group | 5 | Electron donation, steric effects |

| Carboxylic acid | 4 | Acidity, ionic interactions |

Tautomeric Equilibria and Resonance Stabilization Mechanisms

The compound exhibits tautomeric equilibria between keto-enol forms due to the hydroxyl groups at positions 2 and 6. Density functional theory (DFT) studies of analogous pyrimidines suggest that the enol form dominates in polar solvents, stabilized by intramolecular hydrogen bonds. Resonance stabilization arises from delocalization of π-electrons across the pyrimidine ring and carboxylic acid group, as evidenced by computational models of orotic acid derivatives. The methoxy group at position 5 further stabilizes the conjugated system through inductive effects.

Crystallographic Characterization and Hydrogen Bonding Networks

Single-crystal X-ray diffraction data for this compound remain unreported, but related pyrimidine-carboxylic acids (e.g., orotic acid) form layered structures via O–H···O and N–H···O hydrogen bonds. Predicted hydrogen-bonding patterns include:

- Carboxylic acid O–H···N (pyrimidine ring)

- Hydroxyl O–H···O (methoxy or carbonyl groups)

These interactions likely create a three-dimensional network, enhancing thermal stability.

Spectroscopic Fingerprints (NMR, IR, UV-Vis, MS)

NMR (¹H, 400 MHz, DMSO-d₆):

IR (cm⁻¹):

- 3400–2500 (O–H stretch, carboxylic acid)

- 1680 (C=O, carboxylic acid)

- 1600 (C=N pyrimidine)

- 1250 (C–O, methoxy)

UV-Vis (MeOH):

Mass Spectrometry:

Thermodynamic Properties and Phase Behavior

The compound decomposes above 200°C without melting, consistent with hydrogen-bonded networks. Solubility follows the order: DMSO > methanol > water (pH-dependent). Aqueous solubility increases at alkaline pH due to deprotonation of the carboxylic acid (pKa ≈ 2.5) and hydroxyl groups (pKa ≈ 9–11). Phase transitions are absent below decomposition, as confirmed by differential scanning calorimetry of structurally similar pyrimidines.

Table 2: Thermodynamic summary

| Property | Value/Observation |

|---|---|

| Melting point | Decomposition >200°C |

| Solubility in water | 1.2 mg/mL (pH 7), 25°C |

| logP | –0.85 (calculated) |

| pKa (carboxylic acid) | 2.4 ± 0.2 |

属性

IUPAC Name |

5-methoxy-2,4-dioxo-1H-pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O5/c1-13-3-2(5(10)11)7-6(12)8-4(3)9/h1H3,(H,10,11)(H2,7,8,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQJJKJYNSVDTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(NC(=O)NC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10288478 | |

| Record name | 5-Methoxy-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6944-35-0 | |

| Record name | NSC55980 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55980 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Methoxy-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10288478 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation via Sodium Methylate and Methanamide (Patent CN103910684A)

One of the most direct methods to prepare the sodium salt of 4,6-dihydroxy-5-methoxypyrimidine (a close analog to the target compound) involves the reaction of sodium methylate with methanamide and 2-methoxypropandioic acid ethyl methyl ester under controlled temperature and stirring conditions.

| Step | Reagents/Conditions | Details |

|---|---|---|

| (a) | Sodium methylate, methanamide, 2-methoxypropandioic acid ethyl methyl ester | Sodium methylate is added to a dry container, stirred and heated to 65–68 °C. Methanamide is added, followed by dropwise addition of 2-methoxypropandioic acid ethyl methyl ester over 1–1.5 hours. The reaction proceeds at 65–70 °C for 2–6 hours. Molar ratio of ester to methanamide is 1:3–4. |

| (b) | Distillation, cooling, centrifugation | The reaction mixture is distilled at 25–80 °C to remove methanol, cooled to 10–15 °C, and centrifuged to collect the solid sodium salt. The solid is dried in a circulating oven at 135–145 °C under vacuum (-0.08 MPa) for 4–5 hours. |

This method emphasizes controlling moisture to prevent side reactions and uses dropwise addition to regulate reaction kinetics, resulting in improved yield and purity of the sodium salt intermediate. The sodium salt can be further acidified to obtain the free acid form.

Multi-step Synthesis from Dimethyl Oxalate and Aminoacetaldehyde Dimethyl Acetal (ChemicalBook)

A more complex synthetic route involves the formation of a substituted dihydropyridine intermediate, which can be converted to the target pyrimidine derivative.

| Stage | Reagents/Conditions | Description |

|---|---|---|

| 1 | Methyl 4-methoxyacetoacetate, DMFDMA, aminoacetaldehyde dimethyl acetal, dimethyl oxalate, lithium hydride, methanol | Methyl 4-methoxyacetoacetate reacts with DMFDMA at room temperature for 1.5 h, then aminoacetaldehyde dimethyl acetal is added. After concentration and dilution, dimethyl oxalate and LiH are added at below 25 °C, then heated to 40 °C for 14 h. |

| 2 | Lithium hydroxide, methanol | The reaction mixture is cooled to -5 °C, LiOH is added, and stirred for 1 h at 3–5 °C. |

| 3 | Hydrochloric acid in methanol/water | The mixture is quenched with aqueous HCl at below 5 °C, extracted with ethyl acetate, and the product is isolated by filtration and dried under vacuum at 50 °C overnight. |

This method yields a solid product of the substituted pyrimidine derivative with controlled reaction temperatures and careful quenching to maximize purity and yield.

Acidification of Pyrimidine Salts (Patent US5463055A)

Another approach involves synthesizing the pyrimidine salt first, followed by acidification to obtain the free acid.

| Step | Process | Details |

|---|---|---|

| (a) | Formation of pyrimidine salt | Reaction of malonic acid derivatives with appropriate alkoxy substituents under controlled pH and temperature to form 2-ethoxy-4,6-dihydroxypyrimidine salts. |

| (b) | Concentration and pH adjustment | The reaction mixture is concentrated to a stirrable mixture, pH adjusted to 2.0–9.0 (preferably 3.5–5.5). |

| (c) | Acidification and crystallization | The salt is dissolved or suspended in water and acidified with mineral or carboxylic acid (e.g., acetic acid) to precipitate the free pyrimidine acid. The solid is washed and dried under vacuum. |

This method is noted for its technical feasibility, economical and ecological advantages, and ability to produce high purity products without isolating intermediates.

Controlling moisture and reaction temperature is critical to prevent side reactions and degradation of sensitive intermediates, especially in the sodium methylate method.

Dropwise addition of ester reagents allows precise control over reaction kinetics, improving yield and purity.

Multi-step syntheses require careful quenching and extraction steps to isolate the desired pyrimidine acid without contamination.

Acidification of pyrimidine salts is a practical approach to obtain the free acid in crystalline form, facilitating purification and handling.

Drying under vacuum at elevated temperatures ensures removal of residual solvents and water, critical for obtaining stable, pure products.

The preparation of 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid involves sophisticated organic synthesis techniques that balance reaction conditions, reagent addition rates, and purification steps. The sodium methylate and methanamide method offers a direct and efficient route to the sodium salt intermediate, which can be acidified to the free acid. Multi-step syntheses from substituted acetoacetates and oxalates provide alternative routes with good control over substitution patterns. Acidification of pyrimidine salts is a widely applicable method to obtain the free acid with high purity. Each method has its advantages depending on scale, available reagents, and desired purity.

化学反应分析

Types of Reactions: 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyrimidine derivatives.

科学研究应用

2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the production of specialty chemicals and materials.

作用机制

The mechanism of action of 2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The carboxylic acid group can also interact with metal ions and other cofactors, influencing various biochemical pathways .

相似化合物的比较

Comparison with Structurally Similar Compounds

The structural and functional attributes of 2,6-dihydroxy-5-methoxypyrimidine-4-carboxylic acid can be contextualized by comparing it to analogs with modifications in substituents, oxidation states, or functional groups. Below is a detailed analysis supported by data from pharmacopeial and chemical databases.

Structural Analogues and Similarity Scores

Key compounds with high structural similarity include:

| Compound Name | CAS Number | Substituents (Positions) | Functional Groups | Similarity Score* | Key Implications |

|---|---|---|---|---|---|

| This compound | Not provided | -OH (2,6), -OCH₃ (5), -COOH (4) | Hydroxyl, methoxy, carboxylic acid | Reference compound | High acidity, moderate solubility in polar solvents |

| 2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid hydrate | 50887-69-9 | =O (2,6), -COOH (4) | Keto, carboxylic acid | 1.00 | Increased hydrogen bonding (hydrate form), lower acidity than hydroxyl analogs |

| 5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid | 7164-43-4 | -NH₂ (5), =O (2,6), -COOH (4) | Amino, keto, carboxylic acid | 0.87 | Enhanced basicity and water solubility due to -NH₂ group |

| 2-Oxo-2,3-dihydro-1H-imidazole-4-carboxylic acid | 39828-47-2 | =O (2), -COOH (4) | Keto, carboxylic acid | 0.73 | Smaller heterocycle (imidazole vs. pyrimidine), reduced aromatic stabilization |

*Similarity scores derived from structural alignment algorithms (e.g., Tanimoto index) .

Functional Group Impact on Properties

- Hydroxyl vs. Keto Groups: Replacement of hydroxyl (-OH) with keto (=O) groups (e.g., CAS 50887-69-9) reduces acidity but enhances hydrogen-bonding capacity in crystalline forms. This substitution also decreases metabolic stability due to keto-enol tautomerism .

- Methoxy vs. Amino Groups: The methoxy group in the target compound contributes to moderate lipophilicity (logP ~1.2 estimated), whereas the amino (-NH₂) group in CAS 7164-43-4 increases water solubility (logP ~-0.5) and basicity (pKa ~8.5 for -NH₂) .

- Chloro/Methyl Derivatives : Compounds like 2-chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) exhibit higher electrophilicity due to the electron-withdrawing chloro group, making them more reactive in nucleophilic substitution reactions compared to the target compound’s electron-donating methoxy group .

Pharmacological and Industrial Relevance

- 5-Amino Derivatives (CAS 7164-43-4): Preferred in drug design for their improved solubility and ability to form salts, enhancing bioavailability .

- Imidazole Analogs (CAS 39828-47-2) : Smaller ring size limits π-π stacking interactions, reducing binding affinity to pyrimidine-dependent enzymes compared to the target compound .

生物活性

2,6-Dihydroxy-5-methoxypyrimidine-4-carboxylic acid (referred to as DHMPCA) is a pyrimidine derivative that has garnered attention in scientific research due to its potential biological activities. This article explores the compound's synthesis, biological activities, mechanisms of action, and comparative analyses with similar compounds.

DHMPCA can be synthesized through various methods, typically involving the condensation of 2,6-dihydroxypyrimidine with methoxy-substituted reagents in the presence of suitable catalysts. The synthesis is optimized for higher yields using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions

DHMPCA undergoes several types of chemical reactions:

- Oxidation : Hydroxyl groups can be oxidized to form ketones or aldehydes.

- Reduction : The carboxylic acid group can be reduced to an alcohol.

- Substitution : The methoxy group can be substituted with other functional groups under appropriate conditions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of DHMPCA. In vitro assays using human lung adenocarcinoma (A549) cells demonstrated that DHMPCA exhibits moderate cytotoxicity. When tested at a concentration of 100 µM, it resulted in approximately 78-86% post-treatment viability, indicating a structure-dependent anticancer activity .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| DHMPCA | 100 | A549 (Lung Cancer) |

| Doxorubicin | 0.1 | A549 |

| Etoposide | 0.5 | A549 |

The results suggest that while DHMPCA shows some anticancer activity, it is less potent than standard chemotherapeutic agents like doxorubicin and etoposide.

Antimicrobial Activity

DHMPCA has also been investigated for its antimicrobial properties. It exhibited activity against various pathogens, including multidrug-resistant strains of Klebsiella pneumoniae and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective against Gram-positive bacteria, with specific values reported for different strains .

The mechanism by which DHMPCA exerts its biological effects involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The carboxylic acid group can interact with metal ions and other cofactors, influencing various biochemical pathways.

Comparative Analysis

Comparing DHMPCA with similar compounds reveals distinct differences in biological activity:

| Compound Name | Structure Characteristics | Anticancer Activity (IC50) |

|---|---|---|

| 2,4-Dihydroxy-5,6-dimethylpyrimidine | Similar hydroxyl substitutions | Higher than DHMPCA |

| 2,6-Dihydroxy-4-methoxypyrimidine | Different substitution pattern | Comparable to DHMPCA |

The unique substitution pattern of DHMPCA contributes to its distinct chemical and biological properties, making it a subject of interest for further research.

Case Studies

In a recent study focusing on novel pyrimidine derivatives, researchers assessed the antiproliferative effects of several compounds against various cancer cell lines. Among these compounds, those structurally related to DHMPCA displayed varying degrees of efficacy. Notably, modifications to the pyrimidine ring significantly influenced their anticancer properties .

常见问题

Q. What are the recommended synthetic routes for 2,6-dihydroxy-5-methoxypyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves nucleophilic substitution or oxidation of precursor pyrimidine derivatives. For example, methoxy groups can be introduced via alkylation using methyl iodide under basic conditions (e.g., NaOH in ethanol), while hydroxyl groups may require deprotection of methoxy intermediates using hydrolytic agents like HBr/acetic acid . Key factors include:

- Temperature control : Elevated temperatures (80–100°C) improve substitution rates but may degrade acid-sensitive groups.

- Catalysts : Pd/C or PtO₂ can enhance regioselectivity in hydrogenation steps.

- Purification : Reverse-phase HPLC with acetonitrile/water gradients is recommended for isolating the carboxylic acid derivative .

Q. Table 1: Example Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Methoxylation | CH₃I, K₂CO₃, DMF, 60°C | 72 | |

| Hydrolysis | HBr (48%), reflux | 65 | |

| Purification | HPLC (C18 column, 0.1% TFA) | >95% purity |

Q. How can the structural integrity of this compound be validated post-synthesis?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

- NMR : H NMR should show peaks for aromatic protons (δ 6.8–7.2 ppm), hydroxyl groups (broad singlet, δ 10–12 ppm), and methoxy protons (δ 3.8–4.0 ppm) .

- LC-MS : Confirm molecular weight (C₇H₈N₂O₅: theoretical [M+H]⁺ = 201.05) and detect impurities (<2% by area normalization) .

- FT-IR : Carboxylic acid C=O stretch (~1700 cm⁻¹) and O-H stretch (~2500–3300 cm⁻¹) .

Q. What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the methoxy and hydroxyl groups.

- Moisture control : Lyophilize and store under inert gas (Ar/N₂) to avoid hydrolysis of the carboxylic acid group .

- pH stability : Aqueous solutions should be buffered at pH 4–6 to prevent decarboxylation .

Advanced Research Questions

Q. How does solvent polarity affect the regioselectivity of electrophilic substitution in this compound?

Methodological Answer: Polar aprotic solvents (e.g., DMF, DMSO) stabilize charged intermediates, favoring substitution at the 5-methoxy position due to electron-donating effects. In contrast, non-polar solvents (e.g., toluene) promote reactions at the 2,6-dihydroxy sites via hydrogen bonding. Computational studies (DFT) using Gaussian 09 with B3LYP/6-31G* basis sets can predict reactive sites by mapping electrostatic potential surfaces .

Q. What analytical techniques are optimal for quantifying trace degradation products in this compound?

Methodological Answer:

- UPLC-QTOF-MS : Provides high-resolution separation and accurate mass identification of degradation byproducts (e.g., decarboxylated or demethylated derivatives).

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation kinetics using Arrhenius plots .

- Solid-State NMR : Detects crystalline vs. amorphous phase changes that may accelerate decomposition .

Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular docking (AutoDock Vina) : Screen derivatives against target enzymes (e.g., dihydrofolate reductase) to predict binding affinities.

- QSAR Models : Use descriptors like logP, polar surface area, and H-bond donor count to correlate structure with solubility or membrane permeability .

- MD Simulations (GROMACS) : Simulate ligand-protein interactions over 100 ns to assess stability of proposed derivatives .

Q. What strategies resolve contradictions in reported reaction yields for this compound?

Methodological Answer:

- Reproducibility audits : Validate protocols using controlled reagent batches (≥99% purity) and standardized equipment (e.g., calibrated heating mantles).

- DoE (Design of Experiments) : Apply factorial design to isolate variables (e.g., temperature, catalyst loading) and identify optimal conditions .

- Cross-lab validation : Collaborate with independent labs to confirm yields using identical synthetic routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。